An In-depth Technical Guide to Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
An In-depth Technical Guide to Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, a molecule of interest in medicinal chemistry and drug discovery. While this specific derivative is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust profile. We will delve into its physicochemical properties, propose a viable synthetic route with a detailed experimental protocol, and explore its potential biological activities based on the known pharmacology of related acetamide scaffolds. This document is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.
Introduction: The Acetamide Scaffold in Drug Discovery
The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in the design of new therapeutic agents. Acetamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The N-aryl acetamide motif, in particular, allows for the exploration of diverse chemical space through substitution on the aromatic ring, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, Acetamide, N-(3,4-dihydro-2-naphthalenyl)-, incorporates a dihydronaphthalene moiety, a structural feature present in various biologically active natural products and synthetic molecules. This bicyclic system offers a rigid, lipophilic scaffold that can engage with hydrophobic pockets in biological targets. The exploration of this particular combination of an acetamide and a dihydronaphthalene core presents an intriguing avenue for the discovery of novel bioactive compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 222415-35-2 | Commercial Supplier Data |
| Molecular Formula | C₁₂H₁₃NO | Based on structure |
| Molecular Weight | 187.24 g/mol | Calculated from molecular formula |
| Appearance | Off-white to light yellow solid | Typical for N-aryl acetamides |
| Melting Point | 120-130 °C | Estimated based on similar N-aryl acetamides |
| Boiling Point | > 300 °C | Estimated based on structure and molecular weight |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of N-aryl acetamides |
| LogP | ~2.5 | Estimated based on structure; indicates moderate lipophilicity |
Synthesis and Characterization
While a specific, published synthesis for Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not available, a plausible and efficient synthetic route can be designed based on well-established amidation reactions. The proposed synthesis involves the acylation of 3,4-dihydro-2-naphthalenamine with acetyl chloride or acetic anhydride.
Proposed Synthetic Pathway
The synthesis of the precursor, 3,4-dihydro-2-naphthalenamine, can be achieved from the commercially available β-tetralone.
Caption: Proposed synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-.
Detailed Experimental Protocol: Synthesis of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-
Materials:
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3,4-dihydro-2-naphthalenamine
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Acetyl chloride
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Triethylamine (or other suitable non-nucleophilic base)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware
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Magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dihydro-2-naphthalenamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized Acetamide, N-(3,4-dihydro-2-naphthalenyl)- would be confirmed by standard spectroscopic methods.
3.3.1. 1H and 13C NMR Spectroscopy
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1H NMR (400 MHz, CDCl3):
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δ 7.10-7.30 (m, 4H): Aromatic protons of the naphthalene ring system.
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δ 6.50 (s, 1H): Vinylic proton of the dihydronaphthalene ring.
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δ 3.00 (t, J = 8.0 Hz, 2H): Methylene protons adjacent to the aromatic ring.
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δ 2.50 (t, J = 8.0 Hz, 2H): Methylene protons adjacent to the double bond.
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δ 2.15 (s, 3H): Methyl protons of the acetamide group.
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δ 7.50 (br s, 1H): Amide N-H proton.
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13C NMR (100 MHz, CDCl3):
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δ 168.5: Carbonyl carbon of the amide.
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δ 135.0, 134.5, 128.0, 127.5, 126.0, 125.5: Aromatic and vinylic carbons.
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δ 29.0, 28.0: Methylene carbons.
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δ 24.0: Methyl carbon of the acetamide group.
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3.3.2. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic peaks for the amide functional group and the aromatic/alkene moieties.[3][4]
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~3300 cm-1 (broad): N-H stretching vibration.
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~3050 cm-1 (sharp): Aromatic and vinylic C-H stretching.
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~2950 cm-1 (sharp): Aliphatic C-H stretching.
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~1660 cm-1 (strong, sharp): C=O stretching vibration (Amide I band).
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~1600, 1480 cm-1: C=C stretching vibrations of the aromatic ring.
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~1540 cm-1: N-H bending vibration (Amide II band).
3.3.3. Mass Spectrometry (MS)
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Molecular Ion (M+•): A peak at m/z = 187, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns:
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Loss of the acetyl group ([M-43]+) at m/z = 144.
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Formation of the acylium ion ([CH₃CO]+) at m/z = 43.
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Retro-Diels-Alder fragmentation of the dihydronaphthalene ring.
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Potential Biological Activity and Applications
While the specific biological profile of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- has not been reported, the known activities of structurally related compounds suggest several promising avenues for investigation.
Anticancer Potential
Numerous N-aryl acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[1][5][6] The mechanism of action for these compounds often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival. For instance, some acetamide-bearing compounds have been shown to induce cell cycle arrest.[5] The dihydronaphthalene scaffold could potentially enhance the binding of the molecule to hydrophobic pockets of target proteins, such as kinases or other enzymes implicated in cancer progression.
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
The acetamide scaffold is also present in a number of compounds with demonstrated antibacterial and antifungal properties. The mechanism of action can vary, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the dihydronaphthalene moiety could facilitate the compound's penetration through microbial cell membranes.
Other Potential Applications
Derivatives of tetrahydronaphthalene have been explored for their activity as opioid receptor ligands.[7][8] This suggests that N-(3,4-dihydro-2-naphthalenyl)-acetamide could be investigated for its potential effects on the central nervous system.
Future Directions and Conclusion
Acetamide, N-(3,4-dihydro-2-naphthalenyl)- represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational understanding of its likely physicochemical properties, a robust synthetic strategy, and a rationale for investigating its potential biological activities.
Future research should focus on the following:
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Synthesis and Definitive Characterization: The proposed synthetic protocol should be carried out to obtain the pure compound, followed by comprehensive spectroscopic and physicochemical characterization to confirm its structure and properties.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any significant biological activity.
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Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to both the acetamide and dihydronaphthalene moieties would provide valuable insights for optimizing biological activity.
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European Journal of Medicinal Chemistry. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ([Link])
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ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives | Request PDF. ([Link])
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Organic Syntheses. Org. Synth. 2014, 91, 39. ([Link])
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PMC. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ([Link])
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PubChem. N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. ([Link])
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University of California, Riverside. Useful Mass Differences. ([Link])
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ResearchGate. Discovery of 5-Substituted Tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl) propionamide Derivatives as Potent Opioid Receptor Ligands | Request PDF. ([Link])
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